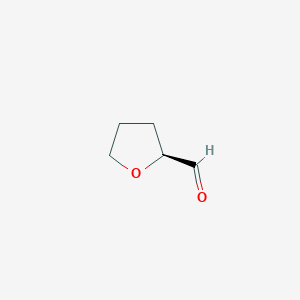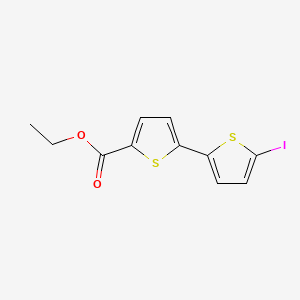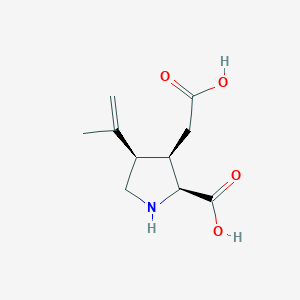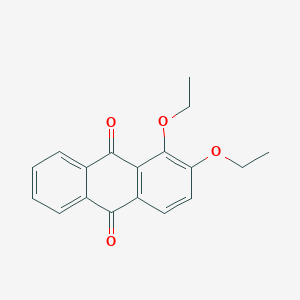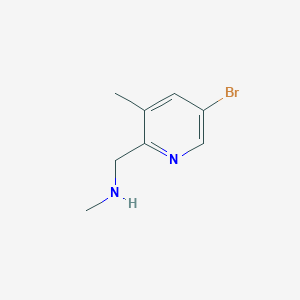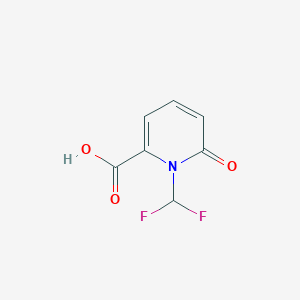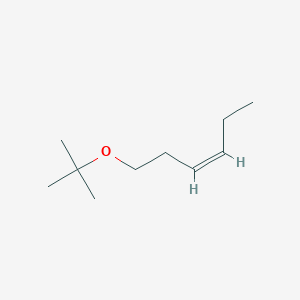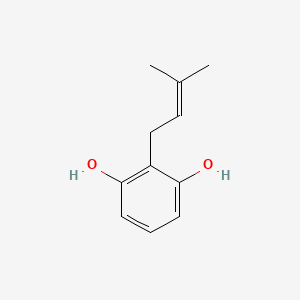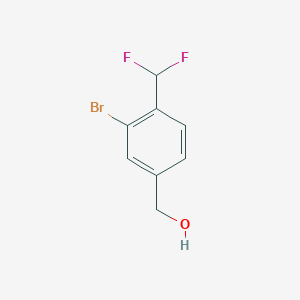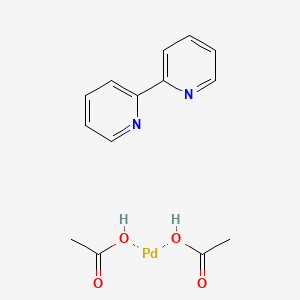
Diacetato(2,2'-bipyridine)palladium(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diacetato(2,2’-bipyridine)palladium(II) is a coordination compound that features a palladium(II) center coordinated to two acetate ligands and one 2,2’-bipyridine ligand. This compound is of significant interest due to its versatile applications in catalysis, materials science, and medicinal chemistry. The unique coordination environment around the palladium center imparts distinct chemical properties that make it suitable for various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diacetato(2,2’-bipyridine)palladium(II) typically involves the reaction of palladium(II) acetate with 2,2’-bipyridine. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The general reaction scheme can be represented as follows:
Pd(OAc)2+bpy→Pd(OAc)2(bpy)
where Pd(OAc)₂ is palladium(II) acetate and bpy is 2,2’-bipyridine. The reaction mixture is heated to reflux for several hours, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for Diacetato(2,2’-bipyridine)palladium(II) are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Diacetato(2,2’-bipyridine)palladium(II) undergoes various types of chemical reactions, including:
Substitution Reactions: The acetate ligands can be substituted by other ligands such as halides, phosphines, or amines.
Oxidative Addition and Reductive Elimination: These reactions are crucial in catalytic cycles, particularly in cross-coupling reactions.
Coordination Reactions: The 2,2’-bipyridine ligand can coordinate to other metal centers, forming multinuclear complexes.
Common Reagents and Conditions
Common reagents used in reactions with Diacetato(2,2’-bipyridine)palladium(II) include halides (e.g., NaCl, KBr), phosphines (e.g., triphenylphosphine), and amines (e.g., pyridine). Reaction conditions vary depending on the desired transformation but often involve heating and the use of organic solvents.
Major Products
The major products formed from reactions involving Diacetato(2,2’-bipyridine)palladium(II) depend on the specific reaction type. For example, substitution reactions with halides yield halopalladium complexes, while oxidative addition reactions can produce palladium(IV) intermediates.
科学研究应用
Diacetato(2,2’-bipyridine)palladium(II) has a wide range of scientific research applications:
Materials Science: The compound is employed in the synthesis of advanced materials, such as metal-organic frameworks and coordination polymers.
Medicinal Chemistry: Research has explored its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Studies: The compound’s interactions with biomolecules, such as proteins and nucleic acids, are studied to understand its biological activity and potential therapeutic applications.
作用机制
The mechanism of action of Diacetato(2,2’-bipyridine)palladium(II) involves its ability to coordinate to various substrates and facilitate chemical transformations. In catalytic processes, the palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps. In biological systems, the compound can bind to DNA, disrupting its structure and function, which can lead to cell death . The molecular targets and pathways involved include DNA binding and inhibition of DNA replication.
相似化合物的比较
Similar Compounds
Diacetato(1,10-phenanthroline)palladium(II): Similar coordination environment but with 1,10-phenanthroline instead of 2,2’-bipyridine.
Dichloro(2,2’-bipyridine)palladium(II): Contains chloride ligands instead of acetate.
Diacetato(2,2’-bipyridine)platinum(II): Platinum analog with similar coordination but different metal center.
Uniqueness
Diacetato(2,2’-bipyridine)palladium(II) is unique due to its specific combination of ligands, which imparts distinct reactivity and stability. The presence of both acetate and 2,2’-bipyridine ligands allows for versatile coordination chemistry and catalytic activity, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C14H16N2O4Pd |
|---|---|
分子量 |
382.7 g/mol |
IUPAC 名称 |
acetic acid;palladium;2-pyridin-2-ylpyridine |
InChI |
InChI=1S/C10H8N2.2C2H4O2.Pd/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*1-2(3)4;/h1-8H;2*1H3,(H,3,4); |
InChI 键 |
YQTVCXAOHRANEN-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.CC(=O)O.C1=CC=NC(=C1)C2=CC=CC=N2.[Pd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


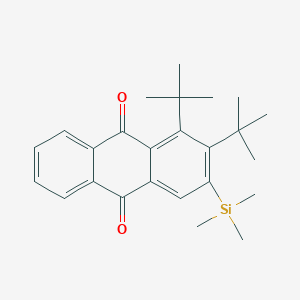
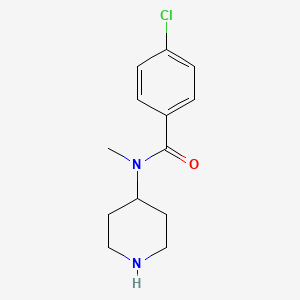
![[2,2'-Bipyridine]-3,3',6,6'-tetracarboxylic acid](/img/structure/B15249966.png)
![Carbamic acid, N-[(5S)-6-[[3-[[[(1S)-1-[[[3-(aminocarbonyl)-4-methoxyphenyl]amino]carbonyl]-5-[[(phenylmethoxy)carbonyl]amino]pentyl]amino]carbonyl]-4-methoxyphenyl]amino]-5-[[(1,1-dimethylethoxy)carbonyl]amino]-6-oxohexyl]-, phenylmethyl ester](/img/structure/B15249967.png)
